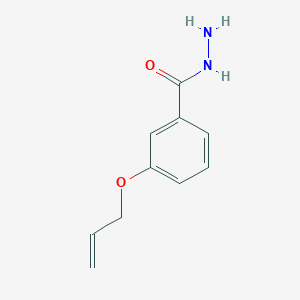

3-(Allyloxy)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(Allyloxy)benzohydrazide” has been studied. For instance, the etherification of cellulose using allyl glycidyl ether was carried out in aqueous alkaline solutions of benzyltrimethylammonium hydroxide, tetramethylammonium hydroxide, NaOH and different mixtures of these bases .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Mécanisme D'action

Target of Action

Benzohydrazides, a class of compounds to which 3-(allyloxy)benzohydrazide belongs, are known for their diverse biological properties, suggesting they interact with multiple targets .

Mode of Action

Benzohydrazides are known to exhibit various biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . These activities suggest that benzohydrazides may interact with their targets in a way that inhibits essential biological processes.

Biochemical Pathways

A related compound, probenazole (pbz; 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), has been shown to induce systemic-acquired resistance (sar) in plants through enhanced accumulation of salicylic acid (sa), suggesting that this compound might have similar effects .

Result of Action

Benzohydrazides are known for their diverse biological properties, suggesting that they may have a wide range of molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(Allyloxy)benzohydrazide in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. The main limitation of the compound is its lack of specificity, as it has the potential to react with a variety of electrophiles.

Orientations Futures

There are many potential future directions for research involving 3-(Allyloxy)benzohydrazide. These include further exploration of its mechanism of action, its potential applications in pharmaceuticals, and its potential as an antimicrobial agent. Further research could also be conducted on its cytotoxic activity and its potential use as a catalyst in organic reactions. Finally, research could be conducted on its potential use in the synthesis of various heterocyclic compounds and polymers.

Méthodes De Synthèse

3-(Allyloxy)benzohydrazide is synthesized from the reaction of benzohydrazide and allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol. The reaction yields a white crystalline solid that is soluble in water and ethanol.

Applications De Recherche Scientifique

Gélification et application dans la récupération des déversements d'hydrocarbures

Des dérivés de la benzohydrazide, y compris le « 3-(Allyloxy)benzohydrazide », ont été rapportés pour former des gels stables dans les carburants commerciaux tels que le diesel . Ces gels présentent des concentrations critiques de gélification (CGC) faibles et de bonnes propriétés mécaniques . Le processus de gélification implique l'auto-assemblage des molécules en un réseau tridimensionnel de fibrilles, entraîné par des liaisons hydrogène, des forces de van der Waals et des interactions π-π . Ces gels peuvent être utilisés pour le traitement des déversements d'hydrocarbures, permettant une élimination rapide (< 30 s) et efficace des hydrocarbures à température ambiante .

Activité antibactérienne

Des complexes de dérivés de la benzohydrazide, qui peuvent inclure le « this compound », ont été étudiés pour leur activité antibactérienne . Ces complexes ont été synthétisés et caractérisés, et leur activité antimicrobienne a été étudiée contre trois bactéries pathogènes . L'ordre d'activité des complexes a été déterminé, fournissant des informations précieuses sur leur utilisation potentielle dans la lutte contre les infections bactériennes .

Activité catalytique dans les réactions chimiques

Les complexes de dérivés de la benzohydrazide peuvent agir comme catalyseurs dans diverses réactions chimiques . Ils peuvent influencer l'activité catalytique et la sélectivité, ce qui rend ces complexes précieux en chimie synthétique .

Activités pharmacologiques potentielles

Les complexes de dérivés de la benzohydrazide pourraient présenter des propriétés antibactériennes, antifongiques, antitumorales ou anti-inflammatoires . Les chercheurs explorent leurs interactions avec les biomolécules pour le développement potentiel de médicaments .

Interaction avec des molécules d'intérêt biologique

Les complexes de benzohydrazide peuvent être utilisés pour comprendre l'interaction avec les molécules d'intérêt biologique . Cela pourrait fournir des informations sur leur rôle potentiel dans les systèmes biologiques .

Gélification dans l'éthanol et d'autres solvants

En plus des solvants alcanes et des carburants commerciaux, les dérivés de la benzohydrazide, y compris le « this compound », peuvent former des gels dans l'éthanol et d'autres solvants comme le toluène et la diméthicone . Ces gels peuvent être considérés comme des supergélateurs dans la diméthicone, car les CGC de ces gels peuvent être aussi faibles que 0,67 mg/mL .

Analyse Biochimique

Biochemical Properties

3-(Allyloxy)benzohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzohydrazide derivatives, including this compound, have been shown to exhibit significant anti-bacterial and anti-fungal activities by inhibiting the growth of microbial cells . The compound’s interaction with specific enzymes, such as hydrolases and oxidoreductases, leads to the disruption of essential metabolic pathways in these microorganisms, thereby exerting its antimicrobial effects.

Cellular Effects

This compound has been found to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzohydrazide derivatives can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound has been observed to inhibit the proliferation of certain cancer cell lines by downregulating the expression of oncogenes and upregulating tumor suppressor genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition disrupts essential biochemical pathways, resulting in the observed biological effects. For example, the binding of this compound to DNA topoisomerase II has been shown to prevent the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to the accumulation of reactive oxygen species (ROS) in cells, resulting in oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate ROS and cause oxidative damage to cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of reactive intermediates that can further interact with cellular macromolecules, leading to the observed biological effects. Additionally, this compound has been shown to affect metabolic flux by altering the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, this compound binds to intracellular proteins, such as albumin and globulins, which help in its distribution and localization within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and acetylation, directs this compound to these compartments . This subcellular localization is essential for the compound’s interaction with target biomolecules and the subsequent modulation of cellular processes.

Propriétés

IUPAC Name |

3-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALBFDOKWWZYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)